molecular formula C11H11N3O2 B1277516 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine CAS No. 165125-95-1

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine

Cat. No. B1277516
M. Wt: 217.22 g/mol
InChI Key: YOCRKHKJFCWTHG-UHFFFAOYSA-N
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Description

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a ligand that can be synthesized and utilized in the formation of various metal complexes. The ligand itself is derived from pyridine, a basic heterocyclic organic compound with a benzene-like structure where one methine group is replaced by a nitrogen atom. The bis(oxazolyl)pyridine structure indicates that there are two oxazoline rings attached to the pyridine ring at the 2 and 6 positions. This ligand is particularly interesting due to its potential to coordinate with metals and form complexes that exhibit unique properties such as luminescence, spin transitions, and electrochemical behavior.

Synthesis Analysis

The synthesis of related ligands often involves multi-step organic reactions, including the use of "click" chemistry, as seen in the synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, which was achieved using a copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Similarly, the synthesis of 2,6-bis(4-halopyrazolyl)pyridines involved electrophilic halogenation . These methods suggest that the synthesis of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine would also require careful planning of the synthetic route, choice of reagents, and reaction conditions to ensure the successful attachment of the oxazoline rings to the pyridine core.

Molecular Structure Analysis

The molecular structure of ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography . These techniques allow for the determination of the ligand's geometry, the position of substituents, and the confirmation of the overall molecular structure. For instance, the X-ray structure of 2,6-bis(1-triazolo)pyridine dihydrochloride provided insight into the regiochemistry of the compound .

Chemical Reactions Analysis

The ligands based on the 2,6-bis(pyridyl)pyridine scaffold are known to form various metal complexes, exhibiting interesting reactivity patterns. For example, the self-assembly of a tri-methyl ester btp ligand with Eu(III) ions resulted in a luminescent complex . The coordination behavior of these ligands with metals like silver(I), iron(II), and cobalt(II) has been extensively studied, revealing the formation of discrete complexes, coordination polymers, and metallogels . These reactions are crucial for the development of materials with potential applications in catalysis, magnetic materials, and sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the complexes formed by ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine are diverse and depend on the nature of the metal and the ligand's substituents. For instance, the spin transitions in iron(II) complexes can be influenced by polymorphism, which affects the cooperativity and transition temperatures of the spin-crossover phenomena . The electrochemical properties of the ligands are also of interest, as they can exhibit high ionization potentials and good electron affinity . The thermal and light-induced spin transitions, as well as the luminescent properties of these complexes, are significant for their potential use in high-tech applications .

Scientific Research Applications

1. Complexation and Spin-Crossover

Research by Shahid et al. (2022) explored the complexation of Fe[ClO4]2·6H2O with 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine derivatives. These compounds exhibited thermal spin-crossover in solution, a phenomenon where the spin state of the compound changes due to temperature variations. This property is significant in materials science and molecular electronics (Shahid et al., 2022).

2. Luminescence Enhancement

Duati et al. (2003) synthesized ruthenium complexes using 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine and reported an enhancement in luminescence lifetimes. This increase in luminescence is crucial for applications in photophysical devices and sensors (Duati et al., 2003).

3. Selective Extraction of Americium(III)

Hudson et al. (2006) studied the use of hydrophobic tridentate ligands, including 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine, for the selective extraction of americium(III) from europium(III). This has implications in nuclear waste management and the recycling of nuclear materials (Hudson et al., 2006).

4. Fluorescence and Spin-Crossover in Iron(II) Complexes

Santoro et al. (2015) investigated iron(II) complexes of 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine analogs. These complexes displayed both fluorescence and thermal spin transitions, highlighting their potential in creating responsive materials for technological applications (Santoro et al., 2015).

5. Separation of Lanthanides and Actinides

Drew et al. (2004) explored the effectiveness of various hydrophobic tridentate ligands, including 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine, in selectively extracting americium(III) from europium(III). This research is vital in the field of lanthanide and actinide separation processes (Drew et al., 2004).

Safety And Hazards

The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCRKHKJFCWTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412658
Record name Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine

CAS RN

165125-95-1
Record name Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
N Shahid, KE Burrows, CM Pask, O Cespedes… - Dalton …, 2022 - pubs.rsc.org
Complexation of Fe[ClO4]2·6H2O by 1 equiv. 2,6-bis((4S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine ((S)-L1Ph) and 2,6-bis((4R)-4-phenyl-4,5-dihydrothiazol-2-yl)pyridine ((R)-L2Ph) …
Number of citations: 4 pubs.rsc.org
YY Zhu, C Cui, N Li, BW Wang… - European Journal of …, 2013 - Wiley Online Library
Four azide–copper coordination polymers, [Cu 2 L 1 (N 3 ) 4 ] n , [Cu 2 L 2 (N 3 ) 4 ] n , [Cu 2 L 3R (N 3 ) 4 ] n , and [Cu 2 L 3S (N 3 ) 4 ] n , were synthesized by using pybox [pyridine‐2,6…
NK Solanki, EJL McInnes, D Collison… - Journal of the …, 2002 - pubs.rsc.org
The stereochemical preferences of copper complexes of 2,6-bis(3-tert-butylpyrazolyl)pyridine (L1But) have been investigated. The single crystal X-ray structures of [{Cu(μ-Cl)(L1But)}2][…
Number of citations: 6 pubs.rsc.org
L Na, J Li-Hui, W Zong-Quan, Z Yuan-Yuan… - Chinese Journal of …, 2014 - hero.epa.gov
We present here the structure and magnetism of the magnetic manganese-azido 1D chain compound of the type [Mn-II (N-3)(2)(pybox)](pybox= 2, 6-bis (4, 5-dihydrooxazol-2-yl) pyridine…
Number of citations: 0 hero.epa.gov
G Chelucci, D Muroni, I Manca - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
A number of tin(II) complexes, prepared in situ from tin(II) triflate and pyridine derivatives (2,2′:6′,2″-terpyridine, 1,10-phenanthroline, 2,2′-bipyridine, dipyridylmethane, 2-(thiophen-…
Number of citations: 18 www.sciencedirect.com
YY Zhu, HQ Li, ZY Ding, XJ Lü, L Zhao… - Inorganic Chemistry …, 2016 - pubs.rsc.org
Herein, we investigate the spin transition properties in a series of mononuclear Fe(II) complexes constructed by two pybox ligands and four counter anions. 1(BF4) undergoes an abrupt …
Number of citations: 33 pubs.rsc.org
RX Li, HY Sun, HC Liang, C Yi, NT Yao, YS Meng… - Dalton …, 2022 - pubs.rsc.org
Two 3d transition metal mononuclear complexes, [(FeL2)(ClO4)2]2·CH3CN (1) and (CoL2)(ClO4)2·2CH3CN (2), have been prepared from a rigid tetradentate bpybox (L = 6,6′-bis(2,5-…
Number of citations: 2 pubs.rsc.org
A Winter, GR Newkome, US Schubert - ChemCatChem, 2011 - Wiley Online Library
The coordination compounds of the tridentate oligopyridine ligand 2,2′:6′,2′′‐terpyridine (tpy) are utilized in very different fields of research, such as materials science (eg …
J Rossini - 2014 - scholarworks.unr.edu
Lanthanide luminescence is woven into the fabric of modern day existence. Due to their narrow emission and useful red and green emission Eu(III) and Tb(III) have been extensively …
Number of citations: 0 scholarworks.unr.edu
W Sha, L Deng, S Ni, H Mei, J Han, Y Pan - ACS Catalysis, 2018 - ACS Publications
A photoredox and copper catalyzed asymmetric cyanoalkylation reaction of alkenes has been developed, which uses alkyl N-hydroxyphthalimide esters as alkylation reagents. In this …
Number of citations: 112 pubs.acs.org

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